REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([OH:6])=O)#[N:2].[NH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1.C1(N=C=NC2CCCCC2)CCCCC1>C(#N)C>[C:1]([CH2:3][C:4]([NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)=[O:6])#[N:2]
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Name
|
|
Quantity
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6.8 g
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Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
8.65 g
|
Type
|
reactant
|
Smiles
|
NCC1=NC=CC=C1
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
18.5 g
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Type
|
reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
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CUSTOM
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Details
|
After stirring 5 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
to the resulting suspension there was added rapidly
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Type
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WAIT
|
Details
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standing overnight
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Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
the suspension was filtered
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Type
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CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude residue was triturated with ether-ethyl acetate
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Type
|
CUSTOM
|
Details
|
to give crystals, m.p. 78°-80°
|
Type
|
CUSTOM
|
Details
|
Recrystallization from toluene
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(=O)NCC1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |